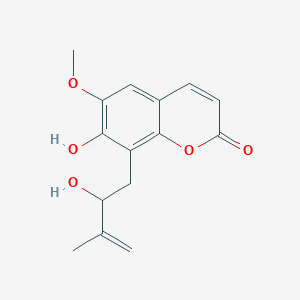
7-Hydroxy-8-(2-hydroxy-3-methyl-3-butenyl)-6-methoxy-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. These compounds are characterized by the presence of one or more hydroxyl groups attached to the C7 position of the coumarin skeleton. This compound is also known for its unique structural features, including a hydroxy group at the 7th position, a methoxy group at the 6th position, and a hydroxy-3-methyl-3-butenyl group at the 8th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-(2-hydroxy-3-methyl-3-butenyl)-6-methoxy-2H-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxycoumarin derivatives.
Reaction Conditions: The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired compound
Purification: After the synthesis, the compound is purified using techniques such as column chromatography to obtain the pure product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Purification Techniques: Implementing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
7-Hydroxy-8-(2-hydroxy-3-methyl-3-butenyl)-6-methoxy-2H-1-benzopyran-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Substitution reactions can introduce new functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Catalysts: Various catalysts may be used to facilitate substitution reactions, including acid or base catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized coumarin derivatives, while reduction reactions may produce reduced forms with altered functional groups.
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-8-(2-hydroxy-3-methyl-3-butenyl)-6-methoxy-2H-1-benzopyran-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer effects.
Industry: The compound is used in the development of new materials and chemical products with specific properties.
Wirkmechanismus
The mechanism of action of 7-Hydroxy-8-(2-hydroxy-3-methyl-3-butenyl)-6-methoxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cellular functions.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7-Hydroxy-8-(2-hydroxy-3-methyl-3-butenyl)-6-methoxy-2H-1-benzopyran-2-one include:
7-Hydroxycoumarin: A simpler coumarin derivative with a hydroxyl group at the 7th position.
6-Methoxycoumarin: A coumarin derivative with a methoxy group at the 6th position.
8-Hydroxy-7-methoxycoumarin: A coumarin derivative with hydroxyl and methoxy groups at the 8th and 7th positions, respectively.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets and pathways, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C15H16O5 |
|---|---|
Molekulargewicht |
276.28 g/mol |
IUPAC-Name |
7-hydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-6-methoxychromen-2-one |
InChI |
InChI=1S/C15H16O5/c1-8(2)11(16)7-10-14(18)12(19-3)6-9-4-5-13(17)20-15(9)10/h4-6,11,16,18H,1,7H2,2-3H3 |
InChI-Schlüssel |
YVVXRQLPQMLRNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(CC1=C2C(=CC(=C1O)OC)C=CC(=O)O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



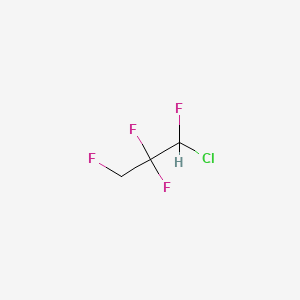
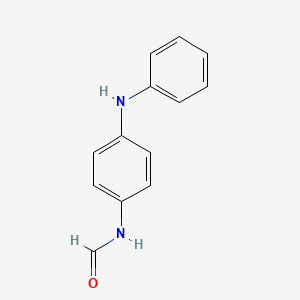

![N-Cyclopropyl-2-(5,6-dimethyl-2-propyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13802737.png)

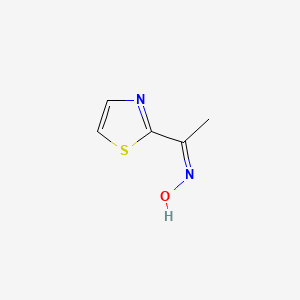
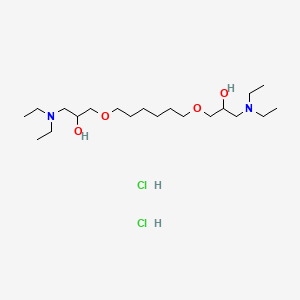
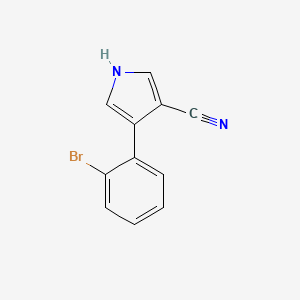
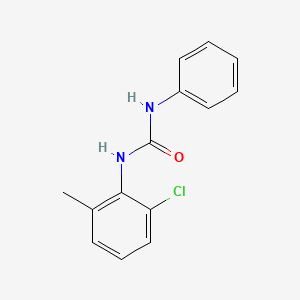
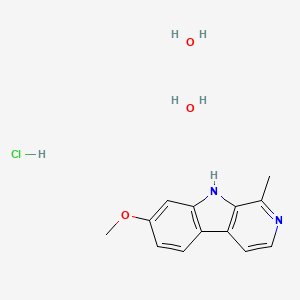
![11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene](/img/structure/B13802775.png)
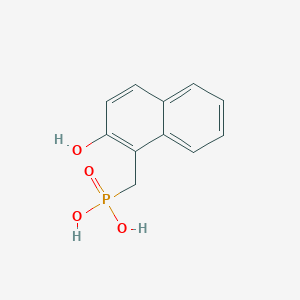
![3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B13802808.png)
